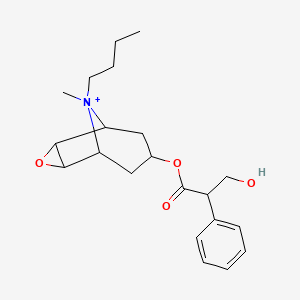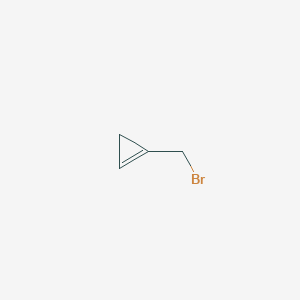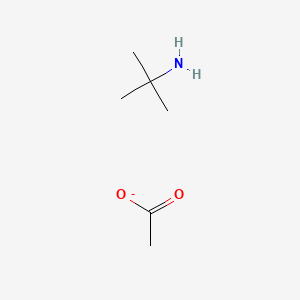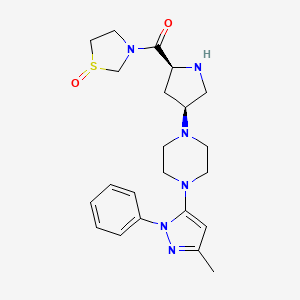
Butylscopolamine BR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylscopolamine BR, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic and anticholinergic agent. It is primarily used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms . This compound is on the World Health Organization’s Model List of Essential Medicines, highlighting its importance in basic health systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butylscopolamine BR is synthesized from scopolamine, a natural substance extracted from the Duboisia plant species. The synthesis involves the chemical modification of scopolamine to form the quaternary ammonium compound hyoscine butylbromide . The process typically includes the following steps:
- Extraction of scopolamine from the Duboisia plant.
- Chemical modification to introduce the butyl group and bromide ion, forming butylscopolamine bromide.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under controlled temperature and pressure conditions to facilitate the chemical reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Butylscopolamine BR undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the butyl group and bromide ion during synthesis is an example of a substitution reaction.
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bond.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as butyl bromide and a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions facilitate hydrolysis.
Major Products:
Substitution Reactions: The major product is butylscopolamine bromide.
Hydrolysis: The major products are scopolamine and butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Butylscopolamine BR has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antimuscarinic and anticholinergic agents.
Biology: Research on its effects on smooth muscle contraction and its role in preventing spasms.
Medicine: Clinical trials and studies on its efficacy in treating abdominal cramps, menstrual cramps, and bladder spasms
Industry: Used in the pharmaceutical industry for the production of medications to treat spasmodic conditions.
Wirkmechanismus
Butylscopolamine BR exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Similar Compounds:
Scopolamine: A natural substance from which butylscopolamine is derived.
Atropine: Another antimuscarinic agent with broader applications but more central nervous system side effects.
Dicyclomine: Used for similar indications but has a different mechanism of action and side effect profile.
Uniqueness of this compound:
Peripheral Action: Unlike scopolamine, this compound does not cross the blood-brain barrier, minimizing central nervous system side effects.
This compound stands out due to its targeted action and minimal side effects, making it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C21H30NO4+ |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1 |
InChI-Schlüssel |
YBCNXCRZPWQOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)

![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)


![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)

